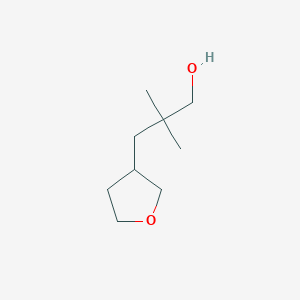

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-(oxolan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,7-10)5-8-3-4-11-6-8/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWGBQIEKDFRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 3 Oxolan 3 Yl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections to the Target Compound

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. semanticscholar.orgicj-e.orgresearchgate.net For 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol ( 1 ), several strategic disconnections can be proposed based on reliable and known chemical transformations. amazonaws.com

The primary functional group is a primary alcohol, which can be obtained from the reduction of a corresponding aldehyde or carboxylic acid derivative. This leads to the immediate precursor, aldehyde 2 or a related ester. A key disconnection is the C-C bond between the neopentyl group and the oxolane ring (Disconnection A). This bond can be formed through the addition of a neopentyl organometallic reagent to an appropriate electrophile on the oxolane ring, such as an aldehyde or an epoxide.

Alternatively, Disconnection B suggests forming the oxolane ring as a later step in the synthesis. This approach might involve an intramolecular cyclization of a diol precursor. For instance, a 1,4-diol could be cyclized under acidic conditions or via a Williamson ether synthesis-type reaction on a suitably functionalized precursor. acs.org

A third strategy, Disconnection C, involves building the carbon skeleton first and then forming the oxolane ring. This could be achieved via intramolecular O-H insertion or other cyclization methods on a precursor containing the complete carbon framework. nih.gov

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection | Bond Broken | Key Precursors (Synthons) | Corresponding Reagents |

|---|---|---|---|

| A | C3(Oxolane)-C3(Propanol) | Neopentyl nucleophile + Oxolane-3-carboxaldehyde | (CH₃)₃CCH₂MgBr + OHC-(C₄H₇O) |

| B | O1-C5(Oxolane) | Substituted 1,4-pentanediol | HOCH₂C(CH₃)₂CH(CH₂OH)CH₂CH₂OH |

| C | C-C bond formation | Aldol (B89426) reaction between isobutyraldehyde (B47883) and a tetrahydrofuran (B95107) derivative | (CH₃)₂CHCHO + Precursor with oxolane moiety |

These disconnections provide a logical framework for designing multiple synthetic routes, each with its own set of advantages and challenges regarding stereocontrol and efficiency. amazonaws.com

Development of Diastereoselective and Enantioselective Synthetic Routes

Achieving control over the stereochemistry at the C3 position of the oxolane ring is a critical aspect of synthesizing this compound. This requires the development of diastereoselective and enantioselective methods.

Asymmetric Catalysis Approaches for Oxolane Ring Formation or Propanol (B110389) Functionalization

Asymmetric catalysis offers a powerful strategy for establishing stereocenters with high enantioselectivity. researchgate.net For the synthesis of the target molecule, catalytic methods can be applied either to the formation of the chiral oxolane ring or to a C-H functionalization step that installs the neopentyl group.

One approach involves the catalytic asymmetric ring-opening of unstrained heterocycles like 2,5-dihydrofurans. nih.gov Using a chiral cobalt catalyst, for example, a vinylidene species can add to the dihydrofuran, leading to a ring-opened product with high enantioselectivity. This intermediate could then be further manipulated and cyclized to form the desired substituted oxolane. nih.gov

Another powerful technique is the iridium-catalyzed alcohol C-H functionalization. nih.gov This method allows for the direct coupling of alcohols with other fragments, potentially enabling the enantioselective allylation or crotylation of a precursor alcohol, which could then be converted into the target structure. Chiral ligands, such as axially chiral bis(phosphine) ligands, are crucial for inducing high levels of stereocontrol in these transformations. nih.gov

Table 2: Examples of Asymmetric Catalysis for Related Transformations

| Reaction Type | Catalyst System | Substrate Type | Stereoselectivity |

|---|---|---|---|

| Asymmetric Ring-Opening | (Pybox)Co catalyst | 2,5-Dihydrofurans | ~95% ee |

| Alcohol C-H Allylation | [Ir(cod)Cl]₂ / Chiral bis(phosphine) | 1,3-Diols | High diastereo- and enantioselectivity |

Highly enantioselective intermolecular [5+2] cycloadditions, promoted by dual catalyst systems, can produce 8-oxabicyclo[3.2.1]octane derivatives. nih.gov These bicyclic structures are versatile chiral building blocks that can be further transformed into substituted tetrahydrofuran derivatives. nih.gov

Chiral Auxiliary-Based Strategies for Stereochemical Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter has been set, the auxiliary can be removed and often recovered. blogspot.com

For the synthesis of this compound, an oxazolidinone chiral auxiliary, as popularized by David Evans, could be employed. blogspot.com An acyl oxazolidinone derived from a precursor acid could undergo a highly diastereoselective aldol reaction with an aldehyde fragment to construct the carbon backbone. The stereochemistry of the reaction is directed by the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. blogspot.com

Another widely used class of auxiliaries are (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These can be used to form chiral hydrazones from aldehydes or ketones, which can then undergo diastereoselective alkylation. This strategy could be applied to introduce the neopentyl group with excellent stereocontrol.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Mechanism of Control |

|---|---|---|

| Evans' Oxazolidinones | Aldol Reaction, Alkylation | Steric hindrance from substituents on the auxiliary directs the approach of the electrophile. blogspot.comresearchgate.net |

| SAMP/RAMP | Alkylation of Hydrazones | The auxiliary forms a rigid chelated intermediate, exposing one face to alkylation. |

| Pseudoephedrine | Alkylation | Forms a chiral amide that undergoes highly diastereoselective alkylation. |

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity, and the auxiliary must be removable without racemizing the newly formed stereocenter. blogspot.com

Substrate-Controlled Stereoselective Syntheses

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by existing chiral centers within the substrate molecule. researchgate.net This strategy is particularly useful when a chiral starting material is readily available.

For the target molecule, a chiral pool starting material containing a suitably positioned stereocenter could be used to direct the formation of the oxolane ring. For example, an intramolecular cyclization of a chiral 1,4-diol, where the stereochemistry of the hydroxyl groups dictates the stereochemistry of the resulting tetrahydrofuran ring, is a common strategy. nih.gov The stereoselectivity in such cyclizations is often governed by thermodynamic control, favoring the formation of the more stable trans-substituted product. nih.gov

Another approach is the stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols, which can then be converted to oxolanes. acs.org The synthesis of syn- and anti-1,3-diols from a single aldol precursor can be achieved through stereoselective reduction, and these diols can be cyclized with inversion of stereochemistry to yield the desired oxetane (B1205548) intermediates. acs.org The inherent stereochemistry of the substrate guides the cyclization process. researchgate.netrsc.org

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Flow synthesis allows for precise control over reaction parameters such as temperature and pressure, which can lead to higher yields, improved purity, and enhanced safety. nih.gov Telescoping multiple reaction steps into a continuous sequence without isolating intermediates can dramatically reduce waste and process time. nih.gov

Automated optimization platforms, often employing Bayesian optimization algorithms, can efficiently explore a complex reaction space with a minimal number of experiments. acs.org This allows for the rapid identification of optimal conditions (e.g., catalyst loading, temperature, reagent stoichiometry) to maximize yield and minimize byproducts. acs.org

| Green Solvents | Utilizing environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). | Reduces environmental impact and can improve reaction performance. acs.org |

These optimization strategies are crucial for transitioning a synthetic route from a laboratory-scale procedure to a more efficient and sustainable process. acs.org

Investigation of Novel Precursors and Starting Materials Bearing the Oxolane or Neopentyl Moieties

The efficiency of a total synthesis is heavily dependent on the availability and cost of the starting materials. Research into novel precursors for both the oxolane and neopentyl fragments of the target molecule is therefore a key area of investigation.

For the oxolane moiety, strategies for synthesizing diversely substituted oxetanes, which can serve as precursors, have been developed. nih.gov One such method involves a rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, providing rapid access to functionalized oxetane derivatives. nih.gov Furthermore, oxidative cyclization of malonate Michael adducts can selectively produce oxetane derivatives with high diastereoselectivity. acs.org

Regarding the neopentyl moiety, traditional syntheses of neopentyl alcohol involve the reduction of trimethylacetic acid or its esters. wikipedia.orggoogle.com More recent methods focus on improving purity and efficiency. For example, the reduction of pivalic acid esters with metallic sodium in an alcohol medium can produce neopentyl alcohol with very high purity (>99.9%). google.com The neopentyl group can also be introduced via C-H functionalization strategies on simpler precursors, offering a more atom-economical approach. nih.gov The use of branched-chain esters derived from neopentyl alcohol in applications like biodiesel highlights the industrial relevance of efficient synthetic routes to this building block. sigmaaldrich.com

The development of novel building blocks, such as those bearing both a heterocyclic moiety and a functional group suitable for coupling, can also streamline the synthesis. mdpi.comresearchgate.net

Cascade and Tandem Reactions for Efficient Construction of the Scaffold

For the specific scaffold of this compound, which features a substituted oxolane ring and a neopentyl alcohol moiety with a quaternary carbon center, a hypothetical cascade or tandem strategy would be highly desirable. Such a strategy could conceptually involve the simultaneous or sequential formation of the oxolane ring and the C-C bonds necessary to construct the sterically hindered side chain. While a direct, one-pot cascade synthesis of this specific molecule has not been extensively reported in the literature, plausible methodologies can be proposed based on established cascade and tandem reaction principles.

One potential conceptual approach involves a tandem Michael-Aldol reaction sequence. This strategy could commence with an α,β-unsaturated carbonyl compound that either contains a latent oxolane precursor or is designed to undergo cyclization during the cascade. The key steps of such a hypothetical cascade are outlined below:

Michael Addition: The reaction would be initiated by a conjugate addition of a suitable nucleophile to an electrophilic olefin. To construct the neopentyl fragment, a nucleophile that can introduce the gem-dimethyl groups or their precursors would be required.

Enolate Trapping/Aldol Condensation: The enolate generated from the Michael addition would then be trapped in situ by an electrophile, such as an aldehyde, in an aldol reaction. To complete the neopentyl alcohol moiety, a two-step sequence or a related reaction that allows for the introduction of the final hydroxymethyl group would be necessary.

An alternative and highly attractive approach would be the use of organocatalytic cascade reactions. Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules, and numerous tandem reactions have been developed that could be adapted for the synthesis of the target scaffold. For instance, a tandem Michael-Henry reaction could be envisioned. acs.orgmdpi.com In this scenario, a nitroalkane could serve as the nucleophile in the initial Michael addition, with the resulting nitro group being a versatile handle for subsequent transformations into the desired alcohol functionality. The creation of quaternary carbon centers via such tandem reactions has been demonstrated in the literature, highlighting the feasibility of this approach for constructing the 2,2-dimethylpropyl group. acs.orgmdpi.com

The following table summarizes representative examples of tandem reactions from the literature that, while not producing the exact target molecule, demonstrate the principles that could be applied to its synthesis. These examples showcase the formation of substituted cyclic ethers or the construction of quaternary carbon centers via cascade processes.

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Bonds Formed in Cascade | Achieved Outcome | Reference |

|---|---|---|---|---|---|

| Tandem Michael-Henry Reaction | Diketones and Nitroolefins | 9-amino-9-deoxyepiquinine | C-C, C-C | Functionalized cyclohexanes with two quaternary stereocenters | acs.org |

| Tandem Michael-Aldol Reaction | α,β-Unsaturated Thioesters and Aldehydes | Grignard Reagents | C-C, C-C, C-O | Acyclic arrays with three contiguous stereocenters | acs.org |

| Tandem Deamination-Aldol Condensation | Tropinone-derived Quaternary Ammonium Salts and Aldehydes | DABCO | C-C, C-C | Structurally diverse 2-alkyltropones | organic-chemistry.org |

| Domino Carbopalladation-Carbonylation | Substrates with β-hydrogens | Palladium Catalyst | C-C, C-C | Complex architectures with vicinal stereocenters, including quaternary carbons | nih.gov |

A plausible, albeit hypothetical, tandem reaction for the synthesis of the this compound scaffold could involve the reaction of an oxolane-containing Michael acceptor with a nucleophile that delivers the gem-dimethyl moiety, followed by an aldol-type reaction with formaldehyde (B43269) to install the hydroxymethyl group. nih.gov The use of formaldehyde in asymmetric aldol reactions is a known, though challenging, transformation that can provide direct access to the β-hydroxy carbonyl moiety. nih.gov Subsequent reduction of the carbonyl group would yield the target propan-1-ol.

The development of such a cascade or tandem reaction would represent a significant advancement in the synthesis of this and related compounds, offering a more sustainable and efficient route compared to traditional multi-step approaches. Further research in this area would be necessary to identify the optimal starting materials, catalysts, and reaction conditions to realize a successful one-pot synthesis of this compound.

Chemical Reactivity and Transformational Pathways of 2,2 Dimethyl 3 Oxolan 3 Yl Propan 1 Ol

Alcohol Functional Group Transformations and Mechanistic Investigations

The primary alcohol (-CH₂OH) group is a versatile site for a variety of chemical transformations. However, its position on a quaternary carbon center (a neopentyl-type structure) introduces significant steric hindrance, which can impede or alter the course of typical alcohol reactions.

The primary alcohol in 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to 2,2-Dimethyl-3-(oxolan-3-yl)propanal. Reagents commonly used for this transformation include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). These conditions prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup, or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) (Jones oxidation).

The alcohol functional group is already in its most reduced state; therefore, it does not undergo further reduction.

Table 1: Summary of Oxidation Pathways

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | PCC or DMP | 2,2-Dimethyl-3-(oxolan-3-yl)propanal | Aldehyde |

| This compound | KMnO₄ or H₂CrO₄ | 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid | Carboxylic Acid |

The primary alcohol can be converted into esters and ethers, which are common derivatives.

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst (such as H₂SO₄) leads to the formation of an ester. This equilibrium-driven process, known as Fischer esterification, can be pushed toward the product by removing water. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis provides a pathway to form ethers. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield the ether derivative. Due to the primary nature of the alkoxide, this reaction is generally efficient, although steric hindrance from the adjacent quaternary center might slow the reaction rate compared to less hindered primary alcohols.

Nucleophilic substitution reactions of this compound are profoundly affected by its neopentyl-like structure. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Subsequent reaction pathways depend on whether the mechanism is Sₙ1 or Sₙ2.

Sₙ2 Pathway: The bimolecular Sₙ2 mechanism requires a backside attack by the nucleophile on the carbon bearing the leaving group. In this molecule, the quaternary carbon adjacent to the CH₂OH group creates severe steric hindrance, effectively blocking this pathway. Consequently, Sₙ2 reactions on neopentyl-type substrates are extremely slow and generally not observed. msu.edu

Sₙ1 Pathway: The unimolecular Sₙ1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. In this case, the loss of water would generate a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable. knowledgebin.orgpearson.com However, if formed, this intermediate is highly prone to rearrangement to a more stable carbocation. knowledgebin.org This makes direct substitution products via an Sₙ1 mechanism highly unlikely. For instance, the reaction of the analogous neopentyl alcohol with concentrated HCl does not yield neopentyl chloride but rather the rearranged product, 2-chloro-2-methylbutane. doubtnut.com

The propensity for rearrangement is a hallmark of reactions involving neopentyl systems that proceed through carbocation intermediates. msu.edu When this compound is treated with a strong acid (e.g., HBr), the initially formed, highly unstable primary carbocation will rapidly undergo a rearrangement to form a more stable carbocation. pearson.com

This rearrangement occurs via a 1,2-alkyl shift (specifically, a 1,2-methanide shift), a type of Wagner-Meerwein rearrangement. knowledgebin.orgwikipedia.org In this process, a methyl group from the adjacent quaternary carbon migrates with its bonding pair of electrons to the positively charged primary carbon. libretexts.orgyoutube.com This concerted step transforms the unstable primary carbocation into a significantly more stable tertiary carbocation. The nucleophile (e.g., Br⁻) will then attack this rearranged carbocation to yield the final, rearranged product. There are no adjacent hydrogens that could migrate via a 1,2-hydride shift to produce a more stable carbocation in this specific system.

The driving force for carbocation rearrangement is thermodynamic. The stability of carbocations increases in the order: primary < secondary < tertiary. pearson.commasterorganicchemistry.com The shift from a high-energy primary carbocation to a lower-energy tertiary carbocation is a thermodynamically favorable, or "downhill," process. libretexts.org

Kinetically, these 1,2-shifts are typically very fast processes, often occurring more rapidly than the intermolecular attack by a nucleophile on the initial carbocation. libretexts.org The transition state for the rearrangement involves the migrating group bridging the two carbon atoms, delocalizing the positive charge. youtube.com Because the formation of a primary carbocation has a high activation energy, some related reactions may proceed via a concerted mechanism where the leaving group departs as the alkyl shift occurs, avoiding the formation of a discrete primary carbocation intermediate. youtube.comlibretexts.org

Table 2: Carbocation Stability and Rearrangement

| Initial Carbocation | Type | Stability | Rearrangement Pathway | Rearranged Carbocation | Type | Stability |

|---|---|---|---|---|---|---|

| [R-C(CH₃)₂-CH₂]⁺ | Primary | Very Low | 1,2-Methyl Shift | [R-C⁺(CH₃)-CH₂CH₃] | Tertiary | High |

(Where R is the oxolan-3-yl-methyl group)

Nucleophilic Substitution Reactions and Potential Carbocation Rearrangements

Reactions Involving the Oxolane Ring System

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether. Unlike smaller cyclic ethers such as oxiranes (epoxides) and oxetanes, the THF ring has significantly less ring strain and is therefore relatively unreactive. researchgate.net It is stable to many reagents, including bases, nucleophiles, and mild oxidizing or reducing agents.

However, under strongly acidic conditions, the oxolane ring can undergo cleavage. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI. This activation makes the adjacent carbon atoms susceptible to nucleophilic attack by the conjugate base (e.g., Br⁻). The reaction proceeds via an Sₙ2 mechanism, leading to the opening of the ring and the formation of a halo-alcohol. If an excess of the acid is used, the resulting alcohol can be further converted to a dihalide. Theoretical studies and experimental evidence show that activating the ring with Lewis or Brønsted acids is a prerequisite for its opening by most nucleophiles. researchgate.netnih.gov

Stereospecific Ring-Opening Reactions

There is no specific information available in the scientific literature regarding the stereospecific ring-opening reactions of this compound. In principle, the oxolane ring could be susceptible to cleavage under strong acidic or specific catalytic conditions, but no studies have been published to confirm or characterize such reactions for this compound.

Functionalization Strategies for the Oxolane Scaffold

Research detailing specific strategies for the functionalization of the oxolane scaffold within this compound is not present in the current body of scientific literature. General methods for the functionalization of tetrahydrofuran rings exist, but their application to this specific molecule has not been documented.

Formation of Complex Derivatives and Analogues

There are no published reports on the synthesis of complex derivatives or analogues starting from this compound. While the primary alcohol offers a clear site for derivatization (e.g., esterification, etherification, oxidation), specific examples involving this compound are not available.

Catalytic Transformations Involving the Alcohol Functionality and Oxolane Ring

No studies detailing the catalytic transformations of this compound have been found. This includes reactions that might target the alcohol group, the oxolane ring, or both functionalities in a concerted or sequential manner.

In-Depth Analysis of this compound: Stereochemical and Conformational Landscape Remains Uncharted

Despite its well-defined structure, the chemical compound this compound has not been the subject of detailed stereochemical and conformational investigation, according to a thorough review of published scientific literature. While the principles of stereochemistry and conformational analysis are fundamental to understanding the behavior of chiral molecules, specific experimental or computational studies elucidating these aspects for this particular substituted propanol (B110389) are not publicly available.

This absence of dedicated research means that a detailed discussion on the elucidation of its absolute and relative stereochemistry, its conformational preferences in different environments, and the subsequent influence on its chemical reactivity remains speculative. The scientific community has yet to publish findings that would populate the specific subsections of a detailed analysis as outlined below.

Stereochemical Investigations and Conformational Analysis

There are no available research articles or patents that describe the specific methods used to determine the absolute and relative stereochemistry of the chiral center located at the 3-position of the oxolane (tetrahydrofuran) ring in 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol. Methods such as X-ray crystallography, chiral chromatography, or specific spectroscopic techniques like circular dichroism have not been reported for this compound. Consequently, there is no empirical data to present in a table format regarding its specific rotation or other chiroptical properties.

A comprehensive search of scientific databases reveals no studies dedicated to the conformational analysis of this compound. Investigations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine solution-state conformations, or computational chemistry to model its potential energy surface and identify stable conformers, have not been published. Therefore, data on dihedral angles, energy differences between conformers, or the dynamics of conformational interconversion are not available.

The direct influence of the stereochemistry of the oxolane ring on the chemical reactivity of the primary alcohol functional group in this compound has not been explored in the accessible literature. There are no documented studies comparing the reaction kinetics or product distributions for different stereoisomers of this compound in reactions such as oxidation, esterification, or etherification. As a result, a data-driven analysis of how the spatial arrangement of the oxolane substituent affects reaction outcomes cannot be provided.

Advanced Spectroscopic and Analytical Methodologies for Research on 2,2 Dimethyl 3 Oxolan 3 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol. Through ¹H and ¹³C NMR, the precise chemical environment of each hydrogen and carbon atom can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the neopentyl group, the oxolane (tetrahydrofuran) ring, and the primary alcohol. The integration of these signals corresponds to the number of protons in each unique environment. Spin-spin coupling patterns, such as doublets, triplets, or more complex multiplets, reveal the connectivity between adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to the molecular symmetry of some parts of the molecule, certain carbon signals may overlap. The chemical shift of each carbon signal is indicative of its functional group and hybridization state. For instance, the carbon atom bonded to the hydroxyl group (C-OH) would appear further downfield compared to the aliphatic carbons.

Based on the structure of this compound, the following table outlines the predicted chemical shifts for its ¹H and ¹³C nuclei. These predictions are derived from standard chemical shift values for analogous functional groups and structural motifs. illinois.edudocbrown.info

Predicted NMR Data for this compound

| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carbon | Quaternary C(CH₃)₂ | - | 35-45 |

| Carbon | CH₂ attached to quat. C | 1.2-1.6 | 45-55 |

| Carbon | CH₂OH | 3.3-3.6 | 70-80 |

| Carbon | Oxolane CH | 2.0-2.5 | 40-50 |

| Carbon | Oxolane CH₂ (adjacent to CH) | 1.8-2.2 | 30-40 |

| Carbon | Oxolane CH₂-O | 3.6-3.9 | 65-75 |

| Hydrogen | C(CH₃)₂ | 0.8-1.0 (singlet, 6H) | - |

| Hydrogen | CH₂ attached to quat. C | 1.2-1.6 (doublet, 2H) | - |

| Hydrogen | CH₂OH | 3.3-3.6 (doublet, 2H) | - |

| Hydrogen | OH | Variable (singlet, 1H) | - |

| Hydrogen | Oxolane CH | 2.0-2.5 (multiplet, 1H) | - |

| Hydrogen | Oxolane CH₂ (adjacent to CH) | 1.8-2.2 (multiplet, 2H) | - |

| Hydrogen | Oxolane CH₂-O | 3.6-3.9 (multiplet, 4H) | - |

Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Upon ionization in the mass spectrometer, this compound will form a molecular ion ([M]⁺). The stability of this molecular ion can vary; for primary alcohols, it is often of low abundance. docbrown.info The subsequent fragmentation of this ion provides valuable structural information. Key fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is a characteristic fragmentation for primary alcohols, which would result in the loss of a CH₂OH radical and the formation of a stable cation. libretexts.orgdocbrown.info

Loss of Water: Dehydration, the elimination of a water molecule (H₂O), is a common fragmentation pathway for alcohols, leading to a peak at [M-18].

Ring Cleavage: The oxolane ring can undergo fragmentation, leading to various smaller charged fragments.

Cleavage of the Neopentyl Group: Fragmentation can occur within the bulky 2,2-dimethylpropyl side chain, often involving the loss of methyl (CH₃) or tert-butyl ([C(CH₃)₃]⁺) groups. docbrown.info

The following table summarizes potential major fragments and their corresponding mass-to-charge ratios (m/z).

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₉H₁₇O₂]⁺ | Loss of CH₃ |

| 154 | [C₁₀H₁₈O]⁺ | Loss of H₂O |

| 141 | [C₉H₁₇O]⁺ | Alpha-cleavage (loss of CH₂OH) |

| 71 | [C₄H₇O]⁺ | Cleavage of the oxolane ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. nih.gov Other key absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and the C-O stretching vibration of the primary alcohol and the ether linkage in the oxolane ring, typically found in the 1000-1200 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H stretch is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the aliphatic portions of the molecule are expected to produce strong signals. researchgate.net Raman spectroscopy can provide detailed information about the carbon backbone of the compound.

The table below lists the expected characteristic vibrational frequencies for the key functional groups.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Weak |

| C-H (Aliphatic) | Stretching | 2850-3000 (Strong) | 2850-3000 (Strong) |

| C-O (Alcohol) | Stretching | 1000-1100 (Strong) | Moderate |

| C-O (Ether) | Stretching | 1050-1150 (Strong) | Moderate |

| CH₂ | Bending (Scissoring) | ~1465 | ~1465 |

| C(CH₃)₂ | Bending (Umbrella) | ~1370 | ~1370 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Since this compound is likely a liquid or low-melting solid at ambient temperatures, this technique would typically be applied to a solid crystalline derivative.

To perform this analysis, the compound would first need to be converted into a derivative that readily forms high-quality single crystals. Suitable derivatives could include esters (e.g., p-nitrobenzoate) or urethanes, which are often highly crystalline. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. researchgate.net

This analysis yields detailed structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The specific spatial arrangement (conformation) of the molecule in the solid state, including the orientation of the oxolane ring relative to the propanol (B110389) side chain.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including details of hydrogen bonding involving the hydroxyl group. mdpi.com

While no specific crystallographic data for derivatives of this compound were found, the technique remains the gold standard for unambiguous solid-state structure determination.

Chromatographic Techniques for Separation, Purity Assessment, and Mixture Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture, as well as for assessing its purity. unirioja.es

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polar capillary column would likely be effective. A Flame Ionization Detector (FID) would provide high sensitivity for this organic analyte. GC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC would be a common choice. This method uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). Since the compound lacks a strong chromophore, detection could be achieved using a Refractive Index (RI) detector or a Universal Evaporative Light Scattering Detector (ELSD). HPLC is valuable for purity assessment and for analyzing samples that are not suitable for GC due to low volatility or thermal instability. unirioja.esresearchgate.net

The following table summarizes typical chromatographic conditions for the analysis of this compound.

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) | Purity assessment, separation from volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | Octadecylsilane (C18) | Water/Methanol or Water/Acetonitrile gradient | Refractive Index (RI) or ELSD | Purity assessment, analysis of non-volatile mixtures |

Theoretical and Computational Chemistry Studies of 2,2 Dimethyl 3 Oxolan 3 Yl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For a hypothetical study of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol, these calculations would typically yield data on:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding chemical reactivity.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule.

Partial Atomic Charges: Quantifying the charge distribution across the atoms, which influences intermolecular interactions.

Thermodynamic Properties: Such as the molecule's enthalpy of formation and Gibbs free energy, providing insights into its stability.

A representative data table that would be generated from such a study is shown below for illustrative purposes. The values presented are hypothetical.

| Parameter | Hypothetical Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

| Dipole Moment | 2.3 | Debye |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD study of this compound would provide insights into:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is particularly relevant for a flexible molecule containing a rotatable bond between the propanol (B110389) chain and the oxolane ring.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other in a condensed phase. This would reveal information about hydrogen bonding involving the hydroxyl group and other non-covalent interactions.

Solvation Effects: By including solvent molecules in the simulation, it is possible to understand how the solvent influences the conformation and behavior of the target molecule.

A hypothetical data table summarizing findings from an MD simulation could look like this:

| Interaction Type | Average Distance | Average Energy |

| O-H···O Hydrogen Bond | 2.8 Å | -20 kJ/mol |

| van der Waals Interactions | N/A | Variable |

Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational methods can be employed to predict how a molecule will behave in chemical reactions. For this compound, this could involve:

Mapping Reaction Mechanisms: Calculating the energy profile of a potential reaction, including the structures and energies of reactants, transition states, and products. This would help in understanding reaction kinetics and thermodynamics.

Predicting Sites of Reactivity: Using calculated parameters like electrostatic potential maps and Fukui functions to identify which parts of the molecule are most likely to be attacked by electrophiles or nucleophiles. For instance, the oxygen of the hydroxyl group would be a likely site for electrophilic attack.

Investigating Reaction Selectivity: In cases where a reaction can lead to multiple products, computational studies can help predict which product is more likely to be formed (i.e., the kinetic vs. thermodynamic product).

In Silico Spectroscopic Parameter Prediction and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties of a molecule. These in silico spectra can be compared with experimental data to confirm the structure and aid in the interpretation of experimental results. For this compound, this would include:

NMR Spectroscopy: Predicting the chemical shifts (¹H and ¹³C) and coupling constants.

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. The characteristic O-H stretching frequency of the alcohol would be a key feature.

UV-Vis Spectroscopy: Predicting the electronic transitions that give rise to absorption in the ultraviolet-visible region of the electromagnetic spectrum.

A hypothetical comparison of predicted and experimental spectroscopic data might be presented as follows:

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (O-H) | 2.5 ppm | 2.4 ppm |

| ¹³C NMR (C-OH) | 65 ppm | 64 ppm |

| IR (O-H stretch) | 3400 cm⁻¹ | 3350 cm⁻¹ |

Applications of 2,2 Dimethyl 3 Oxolan 3 Yl Propan 1 Ol As a Synthetic Building Block

Utilization in the Modular Synthesis of Complex Organic Molecules

The modular nature of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol allows for its incorporation into larger, more complex molecules in a stepwise and controlled manner. The distinct functionalities of the hydroxyl group and the oxolane ring can be selectively manipulated, enabling a divergent synthetic approach. The primary alcohol can undergo a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

The oxolane ring, a common motif in many natural products and biologically active compounds, provides a stable, five-membered heterocyclic core. The ether linkage within the ring is generally robust, allowing for chemical modifications at other parts of the molecule without ring opening. This stability is advantageous in multi-step syntheses where harsh reaction conditions may be employed.

Table 1: Potential Synthetic Transformations of this compound for Modular Synthesis

| Functional Group | Reagent/Condition | Product Functionality | Potential Subsequent Reactions |

| Primary Alcohol | PCC, DMP | Aldehyde | Wittig reaction, Grignard addition, reductive amination |

| Primary Alcohol | Jones reagent, KMnO₄ | Carboxylic Acid | Esterification, amide coupling |

| Primary Alcohol | TsCl, pyridine (B92270) | Tosylate | Nucleophilic substitution (e.g., with azides, cyanides) |

| Oxolane Ring | Not typically reactive | Stable core | Serves as a key structural element in the final product |

This table presents hypothetical transformations based on the known reactivity of the functional groups present in the molecule.

Development of Novel Chemical Scaffolds Incorporating the Oxolane and Neopentyl Alcohol Substructures

The combination of the oxolane and neopentyl alcohol substructures in a single molecule provides a unique three-dimensional framework for the development of novel chemical scaffolds. The neopentyl group, with its quaternary carbon center, imparts significant steric bulk, which can be exploited to influence the conformation of molecules and their interactions with biological targets. This steric hindrance can also enhance the metabolic stability of drug candidates by shielding adjacent functional groups from enzymatic degradation. nih.gov

The oxolane moiety offers a polar, hydrogen bond-accepting feature, which can be crucial for molecular recognition and binding to biological macromolecules. The flexibility of the five-membered ring allows it to adopt various conformations, potentially enabling a better fit into active sites of enzymes or receptors. The development of libraries of compounds based on this scaffold could lead to the discovery of new therapeutic agents.

Table 2: Properties Conferred by the Substructures of this compound in Novel Scaffolds

| Substructure | Key Properties | Potential Impact on Molecular Design |

| Neopentyl Alcohol | Steric bulk, metabolic stability | Improved pharmacokinetic properties, conformational restriction |

| Oxolane Ring | Polarity, hydrogen bond acceptor, conformational flexibility | Enhanced solubility, improved binding affinity, novel 3D shape |

Role in the Synthesis of Chiral Intermediates for Asymmetric Synthesis

While this compound itself is achiral if the oxolane is substituted at the 3-position with a non-chiral group, it can serve as a precursor to valuable chiral intermediates. The introduction of chirality can be achieved through various synthetic strategies. For instance, if the oxolane ring is formed from a chiral precursor, or if a chiral center is introduced at a later stage, the resulting enantiomerically pure compound can be a valuable building block in asymmetric synthesis.

The development of stereoselective methods to synthesize chiral derivatives of this compound would be of significant interest. For example, asymmetric reduction of a corresponding ketone or asymmetric alkylation could provide access to enantiomerically enriched alcohols. These chiral intermediates could then be utilized in the synthesis of complex natural products or pharmaceuticals where specific stereochemistry is critical for biological activity. The use of chiral building blocks is a cornerstone of modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govenamine.net

Table 3: Potential Strategies for the Asymmetric Synthesis of Chiral Derivatives

| Synthetic Strategy | Description | Potential Chiral Product |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone precursor. | Enantiomerically enriched this compound |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor to construct the oxolane ring. | A specific stereoisomer of the target molecule. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other unreacted. | Resolution of a racemic mixture of a derivative. |

This table outlines general strategies in asymmetric synthesis that could theoretically be applied to this or related molecular systems.

Emerging Research Frontiers and Future Perspectives for 2,2 Dimethyl 3 Oxolan 3 Yl Propan 1 Ol

Exploration of Unexplored Synthetic Avenues and Methodologies

The synthesis of substituted tetrahydrofurans is a well-established field in organic chemistry, yet novel and more efficient methodologies are continuously being developed. organic-chemistry.orgnih.govnih.gov For a molecule like 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol, which combines a quaternary carbon center with a substituted heterocyclic ring, several advanced synthetic strategies could be explored.

Catalytic C-C Bond Formation: Traditional approaches to such structures might involve multi-step sequences. However, recent advancements in catalytic C-C bond formation could offer more direct routes. nih.govacs.orgnih.gov For instance, borrowing hydrogen catalysis, which utilizes an alcohol's hydrogen to form a transient aldehyde for subsequent C-C bond formation, could be a promising avenue. nih.gov This would allow for the coupling of a simpler 2,2-dimethylpropan-1-ol precursor with a suitable oxolane-containing fragment.

Stereoselective Synthesis: The oxolane ring in the target molecule contains a stereocenter at the 3-position. Future synthetic explorations will likely focus on the stereoselective synthesis of this compound. uni-saarland.de This could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis to control the stereochemical outcome of the ring-forming or side-chain-installation steps. nih.govacs.orgthieme-connect.comresearchgate.net The Matteson homologation, a stereoselective chain-extension reaction of boronic esters, could also be adapted to construct the chiral tetrahydrofuran (B95107) core with high precision. uni-saarland.de

Table 1: Potential Unexplored Synthetic Methodologies

| Synthetic Approach | Potential Advantage | Key Challenge |

|---|---|---|

| Borrowing Hydrogen Catalysis | Atom economy, reduced steps | Catalyst design for specific substrates |

| Asymmetric Organocatalysis | Metal-free, high enantioselectivity | Catalyst loading and turnover |

| Matteson Homologation | High stereocontrol | Multi-step nature of the sequence |

Potential for Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on reducing waste, energy consumption, and the use of hazardous substances. chemistryjournals.netmdpi.combioengineer.orgrsc.orgnsf.gov The synthesis of this compound is well-suited for integration with such sustainable methodologies, particularly flow chemistry.

Flow Chemistry for Enhanced Control and Safety: Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. richmond.edursc.orgresearchgate.netacs.orgcapes.gov.brrsc.orgnih.govrsc.orgunimi.itacs.org The synthesis of complex molecules and heterocycles has been shown to benefit significantly from microreactor technology. richmond.edursc.orgresearchgate.netcapes.gov.br A multi-step synthesis of the target compound could be "telescoped" into a continuous sequence, minimizing the need for intermediate purification and reducing solvent waste. acs.org

Biocatalysis for Green Synthesis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to chemical synthesis. chemistryjournals.net Enzymes could be employed for the stereoselective synthesis of the chiral oxolane ring or for the functionalization of the propanol (B110389) backbone under mild, aqueous conditions. The integration of biocatalytic steps within a continuous flow process represents a particularly promising frontier for the sustainable production of fine chemicals like this compound. chemistryjournals.net

Table 2: Sustainable Synthesis Approaches

| Methodology | Key Benefit | Relevance to Target Compound |

|---|---|---|

| Continuous Flow Synthesis | Improved safety, efficiency, and scalability | Potential for automated, multi-step synthesis |

| Biocatalysis | High selectivity, mild reaction conditions | Enantioselective synthesis of the chiral center |

Investigation into its Role in Materials Science (e.g., as a monomer for polymers, ligand component in catalysis)

The unique combination of a hydroxyl functional group and a heterocyclic ether in this compound makes it an interesting candidate for applications in materials science.

Monomer for Polymers: The primary alcohol group can serve as a reactive site for polymerization. For instance, it could be used as a monomer in the synthesis of polyesters or polyurethanes. The incorporation of the tetrahydrofuran moiety into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics. rsc.orgresearchgate.net Ring-opening polymerization of the oxolane ring itself, potentially in copolymerization with other cyclic monomers, could also be a viable route to novel polyethers. researchgate.netnih.govderpharmachemica.comrsc.orgwikipedia.org The presence of the bulky 2,2-dimethylpropyl group would likely impart specific steric and conformational properties to the resulting polymer.

Ligand Component in Catalysis: The oxygen atom of the tetrahydrofuran ring can act as a Lewis base, coordinating to metal centers. wikipedia.org This suggests that this compound could be a precursor to novel ligands for organometallic catalysis. nih.govacs.orgthieme-connect.comresearchgate.netscispace.com The hydroxyl group could be further functionalized to introduce other coordinating atoms, creating bidentate or tridentate ligands. The chiral center in the oxolane ring could be exploited in the design of ligands for asymmetric catalysis, where the steric and electronic properties of the ligand play a crucial role in controlling the enantioselectivity of a reaction. nih.govacs.orgthieme-connect.comresearchgate.net

Table 3: Potential Applications in Materials Science

| Application | Relevant Functional Group(s) | Potential Impact on Material/Process |

|---|---|---|

| Polymer Monomer | Propan-1-ol | Introduction of a heterocyclic moiety into the polymer backbone, influencing physical properties. |

Development of Analytical Methods for Trace Detection in Research Contexts

As with any novel compound, the development of sensitive and selective analytical methods for the detection and quantification of this compound at trace levels is crucial for its study in various research contexts.

Hyphenated Chromatographic Techniques: Given the compound's polarity and likely low volatility, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) would be a suitable technique for its analysis. nih.govactascientific.comslideshare.netchemijournal.comijpsjournal.com For trace analysis in complex matrices, tandem mass spectrometry (LC-MS/MS) would provide the necessary selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) could also be employed, likely requiring a derivatization step to increase the analyte's volatility and thermal stability. nih.govactascientific.comslideshare.netchemijournal.comijpsjournal.com

Derivatization Strategies: To enhance the detectability of this compound by GC-MS, the primary alcohol group could be derivatized. colostate.eduresearch-solution.comresearchgate.netsemanticscholar.org Silylation, acylation, or esterification are common derivatization techniques that can improve chromatographic performance and provide characteristic mass spectral fragmentation patterns for confident identification. colostate.eduresearch-solution.comresearchgate.netsemanticscholar.org The choice of derivatizing agent can be tailored to the specific analytical challenge, such as enhancing sensitivity for electron capture detection.

Table 4: Analytical Methodologies for Trace Detection

| Analytical Technique | Key Feature | Application to Target Compound |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity | Direct analysis in complex mixtures without derivatization. |

Q & A

Basic: What are the recommended methods for synthesizing 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. A common approach is the alkylation of oxolane derivatives followed by alcohol functionalization. Key steps include:

- Alkylation : Reacting oxolan-3-yl precursors (e.g., oxolane-3-carbaldehyde) with dimethyl-substituted propanol derivatives under basic conditions (e.g., NaH in DMF).

- Reduction : Using agents like lithium aluminum hydride (LiAlH₄) in anhydrous THF to reduce intermediate ketones or esters to the alcohol .

- Optimization : Reaction temperature (60–80°C) and solvent polarity (polar aprotic solvents like DMSO) significantly impact yield. Monitoring via TLC or GC-MS ensures intermediate purity .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model reaction pathways:

- Transition State Analysis : Identify energy barriers for SN1/SN2 mechanisms using software like Gaussian or ORCA. The steric hindrance from dimethyl groups may favor SN1 pathways .

- Solvent Effects : Implicit solvent models (e.g., PCM) assess how polar solvents stabilize charged intermediates.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from NMR monitoring) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure (flash point: ~73.9°C, similar to analogous alcohols) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via certified chemical waste protocols .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation of this compound?

Methodological Answer:

Contradictions in NMR or IR data require systematic validation:

- Crystallography : Use single-crystal X-ray diffraction (SHELX programs) to resolve stereochemical ambiguities. SHELXL refinement is ideal for small molecules .

- 2D NMR : HSQC and HMBC experiments clarify proton-carbon correlations, especially for overlapping signals in the oxolane and dimethyl regions .

- Comparative Analysis : Cross-check with structurally similar compounds (e.g., 2-(oxolan-3-yl)propan-1-ol derivatives) to identify systematic shifts .

Advanced: What strategies mitigate side reactions during the oxidation of this compound to its corresponding ketone?

Methodological Answer:

Side reactions (e.g., over-oxidation or ring-opening) can be minimized by:

- Reagent Selection : Use mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane to avoid aggressive conditions that degrade the oxolane ring .

- Temperature Control : Maintain reactions at 0–5°C to slow competing pathways.

- Protection Strategies : Temporarily protect the oxolane oxygen with silyl ethers (e.g., TBSCl) before oxidation .

Basic: What analytical techniques are most effective for purity assessment of this compound?

Methodological Answer:

- GC-MS : Quantify impurities using splitless injection modes and helium carrier gas. Compare retention times with authentic standards .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) resolve polar byproducts.

- Elemental Analysis : Verify C/H/N ratios to confirm stoichiometry (expected molecular formula: C₁₀H₂₀O₂) .

Advanced: How does steric hindrance from the dimethyl group influence the compound’s reactivity in esterification reactions?

Methodological Answer:

The 2,2-dimethyl moiety imposes steric constraints:

- Kinetic Studies : Monitor esterification rates (e.g., with acetic anhydride) via IR spectroscopy. Reduced nucleophilicity of the hydroxyl group slows acylation .

- Catalyst Design : Use bulky catalysts (e.g., DMAP) to bypass steric effects.

- Computational Modeling : Visualize transition states to identify steric clashes using molecular docking software .

Basic: What are the environmental and disposal considerations for this compound?

Methodological Answer:

- Ecotoxicity : While no specific data exist, analogous alcohols suggest moderate aquatic toxicity. Avoid release into waterways .

- Disposal : Incinerate in EPA-approved facilities with scrubbing systems to capture volatile byproducts. Follow REACH Annex XVII guidelines .

Table 1: Comparison of Oxidation Reagents for this compound

| Reagent | Conditions | Yield (%) | Side Products | Reference |

|---|---|---|---|---|

| PCC/DCM | 0°C, 4h | 78 | Minimal | |

| KMnO₄/H₂SO₄ | RT, 12h | 45 | Oxolane ring-opened | |

| Swern oxidation | -20°C, 2h | 65 | Sulfoxide byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.